C28H25FN2O3
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Overview
Description
. This compound is a stilbenoid, which is a type of natural phenol and a derivative of stilbene. Stilbenoids are known for their diverse biological activities and are commonly found in plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LSM-38122 involves multiple steps, typically starting with the preparation of the core stilbene structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired chemical transformations. Common synthetic routes may involve:
Condensation Reactions: Combining smaller molecules to form the larger stilbene structure.
Functional Group Modifications: Introducing the fluorine, nitrogen, and oxygen-containing groups through various chemical reactions.
Industrial Production Methods
Industrial production of LSM-38122 would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
LSM-38122: can undergo several types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be achieved using various reagents depending on the desired substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
LSM-38122: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of LSM-38122 involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
LSM-38122: can be compared with other stilbenoids, such as resveratrol and pterostilbene. While all these compounds share a common stilbene core, they differ in their functional groups and biological activities. For example:
Resveratrol: Known for its antioxidant and cardioprotective effects.
Pterostilbene: Exhibits better bioavailability and stronger antioxidant properties compared to resveratrol.
LSM-38122 in various fields.
Properties
Molecular Formula |
C28H25FN2O3 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
5-acetyl-6-(3-fluorophenyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H25FN2O3/c1-17(32)31-25-9-4-3-8-23(25)30-24-15-20(18-10-12-22(34-2)13-11-18)16-26(33)27(24)28(31)19-6-5-7-21(29)14-19/h3-14,20,28,30H,15-16H2,1-2H3 |
InChI Key |
DZVOUJLBMPENSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC(=CC=C5)F |
Origin of Product |
United States |
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